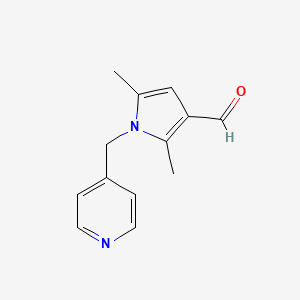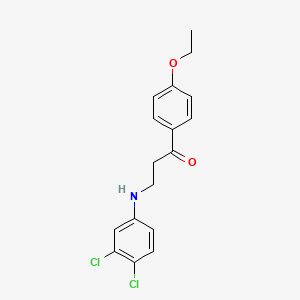![molecular formula C17H10ClN3O B3038726 7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine CAS No. 889940-57-2](/img/structure/B3038726.png)
7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine
描述
7-Chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine is a nitrogen-containing heterocyclic compound. It is known for its medicinal importance, particularly in the field of anticancer research. The compound’s structure includes a chloro group, two phenyl groups, and an oxazolo-pyrimidine core, which contribute to its unique chemical properties and biological activities.
准备方法
The synthesis of 7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 2-aminobenzonitrile with benzoyl chloride to form an intermediate, which then undergoes cyclization with chloroacetyl chloride to yield the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated synthesis systems to enhance yield and purity while reducing production costs .
化学反应分析
7-Chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the chloro group or other functional groups.
Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a ketone or aldehyde derivative .
科学研究应用
7-Chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, the compound is studied for its interactions with various biomolecules, including proteins and nucleic acids.
Medicine: The compound has shown promising anticancer activity in vitro, making it a candidate for further drug development.
Industry: In the pharmaceutical industry, the compound is explored for its potential use in the development of new therapeutic agents.
作用机制
The mechanism of action of 7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. For instance, it may inhibit kinases involved in cell cycle regulation, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific cancer type and cellular context.
相似化合物的比较
7-Chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine can be compared with other similar compounds, such as:
7-Chloro-2,5-diphenyl-[1,3]oxazolo[5,4-d]pyrimidine: This compound has a similar structure but differs in the position of the oxazolo ring, which can affect its chemical properties and biological activities.
2,5-Diphenyl-[1,3]oxazolo[4,5-d]pyrimidine:
7-Piperazin-substituted [1,3]oxazolo[4,5-d]pyrimidines: These compounds have a piperazine group instead of a chloro group, leading to different pharmacological profiles and potential therapeutic uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
7-chloro-2,5-diphenyl-[1,3]oxazolo[4,5-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O/c18-14-13-16(20-15(19-14)11-7-3-1-4-8-11)21-17(22-13)12-9-5-2-6-10-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYBHWCHLHNESR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)Cl)OC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-{[(3,5-dichlorophenyl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B3038645.png)
![5,7-dimethyl-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3038646.png)
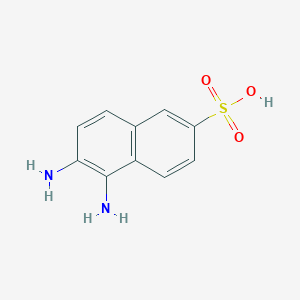
![6-Chloro-3-{[4-(2-methoxyphenyl)piperazino]methyl}imidazo[1,2-a]pyridine](/img/structure/B3038649.png)
![[1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][3-(4-methoxyphenyl)-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B3038650.png)
![1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-4-methyl-1,4-diazepane](/img/structure/B3038651.png)
![6-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038652.png)
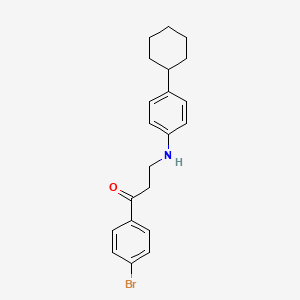

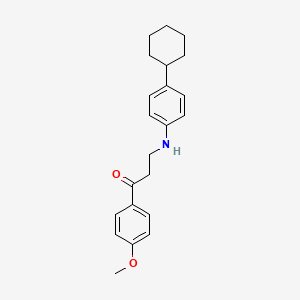
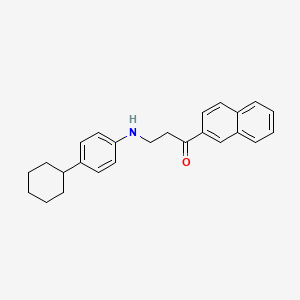
![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-1-propanone](/img/structure/B3038663.png)
